[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H12Cl3N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl or phenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of cyclopropyl and dichlorophenyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and dichlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [1-(3,4-Dichlorophenyl)cyclopropyl]methanol
- [1-(3,4-Dichlorophenyl)cyclopropyl]methylamine
- [1-(3,4-Dichlorophenyl)cyclopropyl]methane
Comparison: Compared to its similar compounds, [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the amine group, which significantly influences its chemical reactivity and biological activity. The amine group allows for the formation of hydrochloride salts, enhancing its solubility and stability. Additionally, the specific substitution pattern on the phenyl ring (3,4-dichloro) imparts distinct electronic and steric properties, differentiating it from other cyclopropyl derivatives.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZACYQYBPVGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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